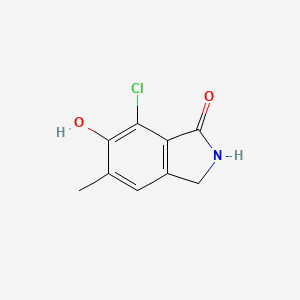

7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Description

7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones. This compound is characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 6th position, and a methyl group at the 5th position on the isoindolone ring. Isoindolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

7-chloro-6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-4-2-5-3-11-9(13)6(5)7(10)8(4)12/h2,12H,3H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDBWIVQDRJMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)Cl)C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-chloro-2-hydroxybenzaldehyde with methylamine in the presence of a suitable catalyst can lead to the formation of the desired isoindolone compound.

Industrial Production Methods

In an industrial setting, the production of 7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one may involve large-scale batch or continuous flow processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques, such as crystallization and chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products Formed

Oxidation: The major products include ketones or aldehydes.

Reduction: The major products are alcohols or amines.

Substitution: The major products are derivatives with substituted nucleophiles replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties. The presence of functional groups allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Investigations into its anticancer effects have revealed that it may induce apoptosis in cancer cells through specific signaling pathways.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity can be harnessed to create derivatives with enhanced biological activities or novel properties.

- Synthetic Pathways : Various synthetic methods have been developed for producing this compound, allowing for modifications that can lead to new therapeutic agents.

Biochemical Research

Studies on the interactions of this compound with biological targets are ongoing. It has been identified as a potential inhibitor or modulator in several biochemical pathways.

- Mechanism of Action : While specific mechanisms are still under investigation, the structural features suggest that it may bind to key enzymes or receptors involved in disease processes.

Case Studies

Several studies have documented the applications and effects of 7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens, demonstrating significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Apoptosis : Research conducted at a prominent university explored the compound's ability to induce apoptosis in breast cancer cell lines. The findings suggested that it activates caspase pathways leading to programmed cell death .

- Inflammation Modulation : A recent study highlighted its anti-inflammatory properties in a mouse model of arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s hydroxyl and chlorine groups may play a role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the chlorine atom at the 7th position.

7-chloro-5-methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the hydroxyl group at the 6th position.

7-chloro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one: Lacks the methyl group at the 5th position.

Uniqueness

7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to the specific combination of substituents on the isoindolone ring. The presence of the chlorine atom, hydroxyl group, and methyl group imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

7-Chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, a compound with the molecular formula CHClNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's key chemical properties include:

- Molecular Weight : 183.592 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 517.2 ± 50.0 °C at 760 mmHg

- LogP : 0.11

Pharmacological Activities

Research has indicated that 7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one exhibits several pharmacological activities:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of isoindolinone compounds possess significant antimicrobial properties. For instance:

- In vitro studies showed that related compounds exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL compared to standard antibiotics like ciprofloxacin (MICs = 1.25–7 µg/mL) .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Isoindolinone Derivative | 5–10 | S. aureus, E. coli |

| Ciprofloxacin | 1.25–7 | S. aureus, E. coli |

2. Neuropharmacological Effects

Recent studies have suggested that isoindolinone derivatives may influence neurotransmitter levels in the brain:

- Microdialysis studies indicated that these compounds could enhance acetylcholine and serotonin levels in the hippocampus, which is crucial for cognitive functions . This suggests potential applications in treating neurodegenerative diseases or cognitive impairments.

3. Cytotoxicity

Research into the cytotoxic effects of this compound has revealed varying degrees of activity against cancer cell lines:

- In a study assessing cytotoxic effects on human cancer cell lines, derivatives showed IC values ranging from 10 to 30 µM, indicating moderate cytotoxicity .

Case Studies

Several case studies have been conducted to further investigate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isoindolinone derivatives against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated that compounds similar to 7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one exhibited promising antibacterial activity with significant inhibition zones compared to control groups.

Case Study 2: Neuroprotective Potential

In an experimental model of neurodegeneration, researchers administered isoindolinone derivatives to assess their protective effects against oxidative stress-induced neuronal damage. The findings revealed a reduction in neuronal cell death and improved behavioral outcomes in treated animals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.